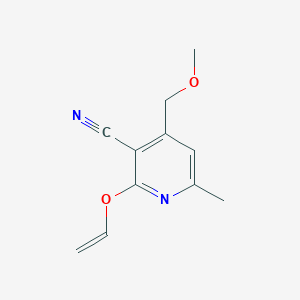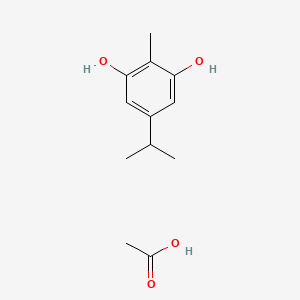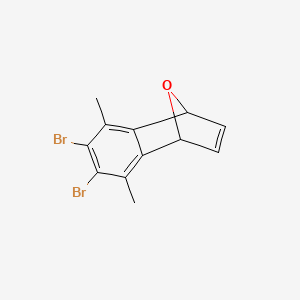![molecular formula C16H26Br6N2O2 B14302132 N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-17-3](/img/structure/B14302132.png)
N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often require a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the overall yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.
作用機序
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-chloro-2,2-bis(chloromethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-iodo-2,2-bis(iodomethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-fluoro-2,2-bis(fluoromethyl)propanamide]
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound exhibits different reactivity patterns and may offer unique advantages in specific synthetic applications.
特性
CAS番号 |
119548-17-3 |
|---|---|
分子式 |
C16H26Br6N2O2 |
分子量 |
757.8 g/mol |
IUPAC名 |
3-bromo-N-[6-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]hexyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C16H26Br6N2O2/c17-7-15(8-18,9-19)13(25)23-5-3-1-2-4-6-24-14(26)16(10-20,11-21)12-22/h1-12H2,(H,23,25)(H,24,26) |
InChIキー |
NWHIFNHNHVYKHJ-UHFFFAOYSA-N |
正規SMILES |
C(CCCNC(=O)C(CBr)(CBr)CBr)CCNC(=O)C(CBr)(CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)


![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)


